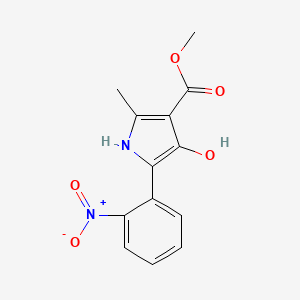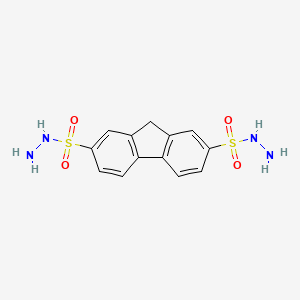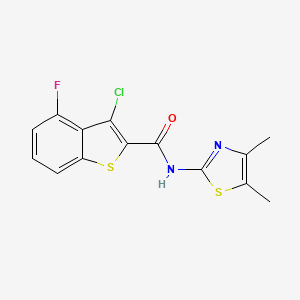![molecular formula C24H22O7 B4535055 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid](/img/structure/B4535055.png)
2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid
描述
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions and polymerization processes. For example, a related compound, 2,2'-[2,5-bis(carboxymethoxy)-1,4-phenylene]diacetic acid, was synthesized and used to form coordination polymers with ammonium, lanthanum, and zinc cations. The synthesis process is associated with the deprotonation of the ligand and the formation of multidimensional coordination polymers through interactions with metal cations (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Molecular Structure Analysis
The molecular structure of coordination polymers derived from related compounds shows a variety of coordination environments, depending on the interacting metal cations. The crystal structures reveal significant details about the coordination geometry, hydrogen-bonded assemblies, and the dimensionalities of the polymers formed. For instance, the coordination polymer with lanthanum displays a two-dimensional double-layer structure, where lanthanum ions are nine-coordinate (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Chemical Reactions and Properties
The chemical reactions involving related compounds often result in the formation of coordination polymers with distinct properties. These reactions are typically characterized by the deprotonation of the ligand and subsequent coordination to metal ions. The properties of the resulting polymers, such as their dimensionalities and hydrogen bonding, are determined by the nature of the ligand and the metal ions involved. The study of these reactions provides insights into the potential utility of such compounds in creating complex molecular architectures (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Physical Properties Analysis
The physical properties of compounds similar to 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid and their coordination polymers can be studied through various spectroscopic and analytical techniques. These properties are crucial for understanding the stability, solubility, and overall behavior of the compounds in different environments. For example, coordination polymers exhibit unique thermal and solubility properties that are significant for their potential applications in materials science (H. Titi, A. Karmakar, & I. Goldberg, 2010).
Chemical Properties Analysis
The chemical properties of 2,2'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-2,1-phenyleneoxy)]diacetic acid and related compounds are characterized by their reactivity with metal ions to form coordination polymers. These properties are influenced by the ligand’s ability to donate electrons to the metal ions, forming stable complexes with specific geometries and coordination environments. The study of these properties is essential for the development of novel materials with desired chemical and physical characteristics (H. Titi, A. Karmakar, & I. Goldberg, 2010).
属性
IUPAC Name |
2-[2-[(E)-[(3E)-3-[[2-(carboxymethoxy)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O7/c25-22(26)14-30-20-10-3-1-6-16(20)12-18-8-5-9-19(24(18)29)13-17-7-2-4-11-21(17)31-15-23(27)28/h1-4,6-7,10-13H,5,8-9,14-15H2,(H,25,26)(H,27,28)/b18-12+,19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHCJTAMKXIKHT-KLCVKJMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2OCC(=O)O)C(=O)C(=CC3=CC=CC=C3OCC(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2OCC(=O)O)/C(=O)/C(=C/C3=CC=CC=C3OCC(=O)O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(E)-[(3E)-3-[[2-(carboxymethoxy)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4534974.png)
![ethyl 2-[({[4-(4-chlorophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4534977.png)


![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4534997.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4535019.png)

![N-(3-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4535038.png)
![1-(4-methoxybenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4535040.png)
![ethyl 4-(3-phenylpropyl)-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4535041.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4535048.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B4535060.png)